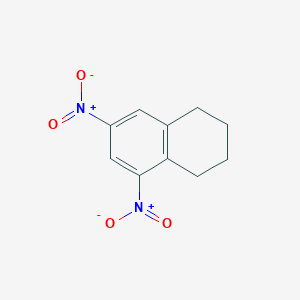

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dinitro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARKBJAQYVUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic compound. The primary synthesis pathway involves the direct electrophilic dinitration of its precursor, 1,2,3,4-tetrahydronaphthalene (tetralin). This guide details the underlying chemical principles, experimental protocols, and the logical workflow of the synthesis.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from naphthalene. The first step involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene (tetralin). The subsequent and crucial step is the electrophilic aromatic substitution (nitration) of tetralin using a mixed acid nitrating agent.

Step 1: Hydrogenation of Naphthalene to Tetralin

The precursor, tetralin, is produced by the catalytic hydrogenation of naphthalene.[1] This process partially saturates one of the aromatic rings. While various catalysts can be employed, nickel catalysts are traditionally used.[1]

Step 2: Dinitration of 1,2,3,4-Tetrahydronaphthalene

The central reaction is the dinitration of the tetralin intermediate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid".

The aliphatic ring of tetralin is an activating group, directing the electrophilic substitution to the ortho and para positions of the aromatic ring. This regioselectivity leads to the formation of this compound as a major product. Early investigations into the nitration of tetralin by Schroeter in 1922 and subsequent, more detailed studies by Veselý and Kapp in 1931 laid the foundational understanding of this reaction.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of the synthesis.

Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Synthesis of this compound

The following protocol is based on established principles of aromatic nitration.

Materials:

-

1,2,3,4-Tetrahydronaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.

-

1,2,3,4-Tetrahydronaphthalene is added dropwise to the cooled mixed acid with continuous stirring, ensuring the temperature is maintained at a low level to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified duration at a controlled temperature to allow for the dinitration to proceed.

-

Upon completion of the reaction, the mixture is carefully poured onto crushed ice, which causes the crude product to precipitate.

-

The solid product is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Data Presentation

Due to the lack of specific quantitative data in the available literature, the following table presents a generalized summary of the reaction parameters.

| Parameter | Step 1: Hydrogenation | Step 2: Dinitration |

| Starting Material | Naphthalene | 1,2,3,4-Tetrahydronaphthalene |

| Reagents | Hydrogen (H₂), Catalyst (e.g., Ni) | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Solvent | Typically none | Sulfuric acid acts as solvent |

| Temperature | Elevated temperature | Low, controlled temperature (e.g., 0-10 °C) |

| Reaction Time | Variable | Variable |

| Product | 1,2,3,4-Tetrahydronaphthalene | This compound |

| Yield | High | Moderate to high |

| Purification | Distillation | Recrystallization |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the dinitration of tetralin.

Subsequent Reactions

The nitro groups in this compound are versatile functional handles. A primary subsequent reaction is the reduction of the nitro groups to form 5,7-diamino-1,2,3,4-tetrahydronaphthalene.[2] This diamine is a key intermediate for the synthesis of more complex polycyclic systems, for instance, through cyclization reactions with α-dicarbonyl compounds to form fused heterocyclic rings like quinoxalines.[2]

References

An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic polycyclic hydrocarbon intermediate in organic synthesis. This document details its chemical identity, structural information, and key physicochemical properties. A detailed experimental protocol for its synthesis via the direct nitration of 1,2,3,4-tetrahydronaphthalene is provided, along with a protocol for its subsequent reduction to 5,7-diamino-1,2,3,4-tetrahydronaphthalene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the use of this compound in the creation of more complex molecular architectures.

Chemical Identity and Structure

This compound is a dinitro derivative of tetralin. The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity, making it a versatile precursor in the synthesis of various heterocyclic and polycyclic compounds.

Chemical Structure:

(Note: This is a simplified 2D representation. The cyclohexyl ring is saturated.)

Table 1: Chemical Identifiers and Properties [1]

| Identifier | Value |

| CAS Number | 51522-30-6 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol |

| Monoisotopic Mass | 222.06405680 |

| Topological Polar Surface Area | 91.6 Ų |

| Hydrogen Bond Acceptor Count | 4 |

| Complexity | 296 |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[2] The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution.[2] Furthermore, the nitro groups are the primary sites of chemical reactivity and can be readily reduced to amino groups, providing a gateway to a wide range of further chemical transformations.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Acetic Anhydride

-

Ice

-

Dichloromethane

-

Sodium Bicarbonate solution (saturated)

-

Magnesium Sulfate (anhydrous)

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid and acetic anhydride is prepared and cooled to -5 °C in an ice-salt bath.

-

1,2,3,4-Tetrahydronaphthalene is dissolved in dichloromethane and added to the cooled acid mixture.

-

Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature between -5 °C and 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Nitrating agents are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocol: Reduction to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The reduction of the dinitro compound to the corresponding diamine is a key transformation that opens up avenues for the synthesis of complex polycyclic systems.[2]

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution (10 M)

-

Diethyl Ether

Procedure:

-

This compound is dissolved in ethanol in a round-bottom flask.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and made strongly alkaline by the slow addition of 10 M sodium hydroxide solution.

-

The resulting precipitate is extracted with diethyl ether.

-

The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5,7-diamino-1,2,3,4-tetrahydronaphthalene.

Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Table 2: Spectroscopic Characterization Methods

| Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the regiochemistry of the nitro groups and the overall molecular structure.[2] |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular weight and elemental composition.[2] |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, particularly the nitro groups. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline sample. |

Specific spectral data for this compound is not available in the public domain literature searched.

Logical Workflow and Synthetic Pathways

The synthesis and subsequent reactions of this compound can be represented as a logical workflow, highlighting its role as a key intermediate.

Caption: Synthetic pathway from tetralin to complex polycyclic systems.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its preparation via the direct nitration of tetralin and its subsequent reduction to the corresponding diamine provide a versatile platform for the construction of a wide array of complex molecular structures. This guide provides essential information and protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the biological activities of derivatives of this compound may open new avenues for drug discovery and development.

References

Solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic polycyclic hydrocarbon of interest in various research and development sectors. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding and determining its solubility. It includes a theoretical estimation of solubility utilizing Hansen Solubility Parameters (HSP) derived from group contribution methods, a detailed experimental protocol for solubility determination via the shake-flask method coupled with gravimetric analysis, and visualizations of the experimental workflow.

Introduction

This compound is a derivative of tetralin, characterized by the presence of two nitro groups on the aromatic ring. These functional groups significantly influence the molecule's polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes. This guide provides both predictive and experimental approaches to address the current data gap.

Predicted Solubility: Hansen Solubility Parameters

In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a theoretical method to predict the miscibility of a solute in a solvent. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference in their HSP values suggests a higher likelihood of solubility.

The HSP is composed of three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The values for this compound have been estimated using a group contribution method. The table below presents these estimated values alongside the known HSPs for a selection of common organic solvents.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 19.5 | 10.0 | 6.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Disclaimer: The HSP values for this compound are estimates and should be used as a predictive guide. Experimental verification is recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This can be followed by gravimetric analysis to quantify the amount of dissolved solute.

Experimental Protocol: Shake-Flask Method and Gravimetric Analysis

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer a precise volume of the filtrate to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Record the final weight of the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric methods.

Caption: Workflow for determining solubility via the shake-flask and gravimetric methods.

Logical Relationship in Solubility Prediction

The diagram below outlines the logical flow for assessing the solubility of this compound.

Caption: Logical workflow for assessing the solubility of the target compound.

Conclusion

References

Theoretical Yield in the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield for the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The primary synthetic route to this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This process typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. While the direct nitration of tetralin is documented, this guide presents a representative protocol and theoretical yield calculation due to the absence of a detailed, contemporary experimental procedure with specific yields in publicly accessible literature.

Core Concepts and Stoichiometry

The synthesis of this compound is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the electron-rich aromatic ring of tetralin. The reaction proceeds in a stepwise manner, with the first nitration producing a mixture of mono-nitro isomers, followed by a second nitration to yield the dinitro product.

The balanced chemical equation for the overall reaction is:

C₁₀H₁₂ + 2 HNO₃ → C₁₀H₁₀N₂O₄ + 2 H₂O (1,2,3,4-tetrahydronaphthalene) + (Nitric Acid) → (this compound) + (Water)

To calculate the theoretical yield, the limiting reactant must be identified. This requires knowledge of the molar masses of the reactants and the stoichiometry of the reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 132.20 |

| Nitric Acid | HNO₃ | 63.01 |

| This compound | C₁₀H₁₀N₂O₄ | 222.20[1] |

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the nitration of aromatic compounds. It is crucial to note that this is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. The addition should be performed cautiously to control the exothermic reaction.

-

Addition of Tetralin: While maintaining a low temperature (0-10 °C), add 1,2,3,4-tetrahydronaphthalene dropwise to the cold nitrating mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant rise in temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled low temperature for a specified period to ensure complete dinitration.

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Example Calculation:

Assuming the following starting materials:

-

1,2,3,4-Tetrahydronaphthalene: 10.0 g

-

Concentrated Nitric Acid (70%): 20.0 mL (Density: 1.42 g/mL)

1. Calculate the moles of each reactant:

-

Moles of Tetralin = 10.0 g / 132.20 g/mol = 0.0756 mol

-

Mass of Nitric Acid = 20.0 mL * 1.42 g/mL = 28.4 g

-

Mass of pure HNO₃ = 28.4 g * 0.70 = 19.88 g

-

Moles of HNO₃ = 19.88 g / 63.01 g/mol = 0.315 mol

2. Determine the limiting reactant:

-

Stoichiometric ratio of Tetralin to HNO₃ is 1:2.

-

Moles of HNO₃ required for 0.0756 mol of Tetralin = 0.0756 mol * 2 = 0.1512 mol.

-

Since we have 0.315 mol of HNO₃, which is more than the required amount, 1,2,3,4-tetrahydronaphthalene is the limiting reactant.

3. Calculate the theoretical yield of the product:

-

The molar ratio of Tetralin to this compound is 1:1.

-

Moles of product = Moles of limiting reactant (Tetralin) = 0.0756 mol.

-

Theoretical Yield (mass) = Moles of product * Molar mass of product

-

Theoretical Yield = 0.0756 mol * 222.20 g/mol = 16.80 g

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Moles | Limiting Reactant | Theoretical Moles of Product | Theoretical Yield (g) |

| 1,2,3,4-Tetrahydronaphthalene | 132.20 | 10.0 g | 0.0756 | Yes | 0.0756 | - |

| Nitric Acid (pure) | 63.01 | 19.88 g | 0.315 | No | - | - |

| This compound | 222.20 | - | - | - | 0.0756 | 16.80 |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Caption: Logical relationship between reactants, process, and products.

References

An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon, a class of compounds characterized by the presence of two nitro groups attached to a tetralin core.[1] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It includes a historical perspective on its synthesis, detailed experimental protocols, and a summary of its known physicochemical properties. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

The exploration of dinitrotetrahydronaphthalenes dates back to the early 20th century, with foundational work on the nitration of tetralin (1,2,3,4-tetrahydronaphthalene) conducted by Schroeter in 1922.[1] This early research was crucial in understanding the principles of electrophilic substitution on the tetralin ring system.[1] Subsequent studies by Veselý and Kapp in 1931 further elaborated on the synthesis of di- and tri-nitro derivatives of tetralin.[1]

The primary route to synthesizing this compound is through the direct nitration of tetralin.[1] This process typically involves the use of a nitrating agent, such as a mixture of nitric and sulfuric acids, a common method for the nitration of aromatic compounds.[1] A significant challenge in these early syntheses was controlling the formation of various isomers and the subsequent separation of the desired 5,7-dinitro isomer from other products like the 6,8-isomer.[1] The purification methods at the time, such as fractional crystallization, were often laborious.[1]

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol .[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [2] |

| Molecular Weight | 222.2 g/mol | [2] |

| CAS Number | 51522-30-6 | [2] |

| Topological Polar Surface Area | 91.6 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). A generalized experimental protocol based on historical methods is outlined below.

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

Ethanol

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

1,2,3,4-tetrahydronaphthalene is slowly added to the cooled acid mixture with constant stirring. The temperature should be carefully maintained to prevent runaway reactions.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the dinitration to occur.

-

The reaction mixture is then poured onto crushed ice to precipitate the crude product.

-

The crude product is collected by filtration and washed with water to remove residual acids.

Purification

The crude product from the synthesis is typically a mixture of dinitro isomers. Purification can be achieved through fractional crystallization.

Procedure:

-

The crude dinitrotetralin is dissolved in a suitable solvent, such as ethanol.

-

The solution is slowly cooled to induce crystallization. The different isomers will have varying solubilities, allowing for their separation.

-

The crystals of the desired this compound are collected by filtration.

-

The process may need to be repeated to achieve a higher purity of the final product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitro groups on the aromatic ring.[1] While specific spectral data for this compound is not readily available in the searched literature, a hypothetical representation of the expected signals is provided in the table below.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (ppm) | Assignment |

| ~8.5 | Aromatic CH |

| ~8.2 | Aromatic CH |

| ~3.0 | Benzylic CH₂ |

| ~2.0 | Aliphatic CH₂ |

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting material to a purified and verified compound.

Potential Research Directions

The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the aromatic ring in this compound, making it susceptible to nucleophilic aromatic substitution reactions.[1] This reactivity opens up possibilities for the synthesis of a variety of derivatives.

References

Potential Research Areas for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon with a chemical structure that suggests potential for further chemical derivatization and exploration of its biological activities.[1] This technical guide provides a comprehensive overview of this compound, summarizing its known chemical properties and outlining potential avenues for future research. Due to the limited availability of specific experimental data for this exact molecule, this guide also presents generalized experimental protocols and predicted data to serve as a starting point for researchers. The key research opportunities lie in the synthesis of novel derivatives, the investigation of their potential as anticancer and anti-inflammatory agents, and the exploration of their toxicological profiles.

Introduction

This compound belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1] While many nitro-PAHs are studied for their environmental and toxicological relevance, the specific isomer this compound remains largely unexplored, presenting a unique opportunity for fundamental and applied research.[1] The presence of two nitro groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for chemical synthesis.[1] This guide will detail the synthesis, chemical properties, and potential research directions for this compound.

Chemical Properties and Synthesis

The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The nitro groups are the main sites of chemical reactivity, activating the aromatic ring for nucleophilic aromatic substitution and being susceptible to reduction.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [2] |

| Molecular Weight | 222.2 g/mol | [2] |

| CAS Number | 51522-30-6 | [2] |

| Topological Polar Surface Area | 91.6 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis

A general protocol for the nitration of tetralin can be adapted for the synthesis of this compound.

Experimental Protocol: Nitration of 1,2,3,4-Tetrahydronaphthalene (General Procedure)

Materials:

-

1,2,3,4-Tetrahydronaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid

-

Ice

-

Dichloromethane

-

Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (Silica gel)

Procedure:

-

Cool a mixture of concentrated sulfuric acid and acetic acid in a round-bottom flask to 0°C using an ice bath.

-

Slowly add concentrated nitric acid to the cooled mixture with constant stirring.

-

Add 1,2,3,4-tetrahydronaphthalene dropwise to the nitrating mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the dinitro isomers.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods would need to be optimized for the desired 5,7-dinitro isomer.

Spectroscopic Data (Predicted)

Table 2: Experimental ¹³C and ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalene in CDCl₃

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1, C4 | 29.600 | 2.768 |

| C2, C3 | 23.429 | 1.795 |

| C4a, C8a | 137.342 | - |

| C5, C8 | 129.342 | 7.067 |

| C6, C7 | 125.610 | 7.067 |

Source:[3]

Potential Research Areas

Derivatization and Synthesis of Novel Heterocyclic Compounds

The reduction of the nitro groups in this compound yields 5,7-diamino-1,2,3,4-tetrahydronaphthalene, a key intermediate for the synthesis of more complex polycyclic systems.[1] A significant research avenue is the reaction of this diamine with α-dicarbonyl compounds to form novel quinoxaline derivatives.[1]

Experimental Workflow: Synthesis of Quinoxaline Derivatives

Caption: A logical workflow for the synthesis of novel quinoxaline derivatives.

Biological Activity Screening

Nitro-PAHs are known to exhibit mutagenic and carcinogenic properties.[2][4] However, various tetrahydronaphthalene derivatives have shown promising anticancer activity. This suggests that derivatives of this compound could be investigated for their cytotoxic effects against cancer cell lines.

Hypothetical Signaling Pathway: Induction of Apoptosis

Caption: A potential mechanism of action for anticancer activity.

Some tetrahydronaphthalene derivatives have been reported to possess anti-inflammatory properties by inhibiting nitric oxide production. Furthermore, certain alkaloids with a tetrahydropyridine structure, which has some similarity to the tetrahydronaphthalene core, have shown neuroprotective effects. These findings suggest that derivatives of this compound could be screened for their potential anti-inflammatory and neuroprotective activities.

In Silico Toxicity Prediction

Given the known toxicity of some nitro-PAHs, an important preliminary research area is the in silico prediction of the toxicological profile of this compound and its derivatives.[5] Computational tools can be used to estimate properties such as mutagenicity, carcinogenicity, and acute toxicity, guiding the selection of less toxic candidates for further development.[6][7][8]

Logical Relationship: In Silico Toxicity Assessment

Caption: A workflow for assessing potential toxicity using computational methods.

Conclusion and Future Directions

This compound represents a largely untapped chemical scaffold with significant potential for the development of novel compounds. The presence of two reactive nitro groups provides a handle for extensive chemical modification. Future research should focus on:

-

Optimized Synthesis: Developing a detailed and optimized synthetic protocol for this compound and its diamino derivative.

-

Characterization: Obtaining comprehensive experimental spectroscopic data (NMR, IR, MS) for the title compound and its derivatives.

-

Library Synthesis: Creating a diverse library of derivatives, particularly quinoxalines and other heterocyclic systems.

-

Biological Screening: Systematically evaluating the synthesized compounds for their anticancer, anti-inflammatory, and neuroprotective properties.

-

Toxicological Evaluation: Combining in silico predictions with in vitro and in vivo toxicological studies to assess the safety profile of promising lead compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives for applications in medicinal chemistry and drug discovery.

References

- 1. This compound | 51522-30-6 | Benchchem [benchchem.com]

- 2. medicineinnovates.com [medicineinnovates.com]

- 3. researchgate.net [researchgate.net]

- 4. [Distribution, formation, carcinogenic and mutagenic activities of nitro derivatives of polycyclic aromatic hydrocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

An In-depth Technical Guide to the Dinitration of Tetralin via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction for the dinitration of tetralin (1,2,3,4-tetrahydronaphthalene). It covers the core principles of the reaction, including the regioselectivity of both the initial and subsequent nitration steps, and presents available experimental data. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with nitrated tetralin derivatives.

Introduction to Electrophilic Aromatic Substitution in Tetralin

Tetralin possesses a bicyclic structure with one aromatic ring and one saturated cycloalkane ring. The aromatic ring is susceptible to electrophilic attack, similar to other substituted benzenes. The saturated ring, being an alkyl substituent, acts as an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. In the case of tetralin, the positions ortho to the fused ring are C5 and C8, while the para positions are C6 and C7. Due to steric hindrance from the adjacent saturated ring, substitution at the C5 and C8 positions is generally less favored than at the C6 and C7 positions.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. It typically involves the reaction of the aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Mononitration of Tetralin: The Precursor to Dinitration

The first step towards dinitration is the introduction of a single nitro group onto the tetralin ring. The nitration of tetralin yields a mixture of two primary isomers: 5-nitrotetralin and 6-nitrotetralin.

Table 1: Products of Mononitration of Tetralin

| Product Name | Position of Nitro Group |

| 5-Nitrotetralin | C5 (ortho) |

| 6-Nitrotetralin | C6 (para) |

The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. However, a detailed experimental protocol with quantitative yields for the mononitration of tetralin is not extensively reported in readily available literature.

Dinitration of Tetralin: Regioselectivity and Isomer Formation

The introduction of a second nitro group onto the nitrotetralin ring is governed by the directing effect of the existing nitro group. The nitro group is a strong deactivating group and a meta-director. Therefore, the second nitration is expected to occur at the positions meta to the first nitro group.

-

Nitration of 5-Nitrotetralin: The nitro group at the C5 position will direct the incoming nitronium ion to the C7 position (meta). This would lead to the formation of 5,7-dinitrotetralin .

-

Nitration of 6-Nitrotetralin: The nitro group at the C6 position will direct the incoming nitronium ion to the C8 position (one of the meta positions). This would result in the formation of 6,8-dinitrotetralin .

Based on these directing effects, the primary products expected from the dinitration of tetralin are 5,7-dinitrotetralin and 6,8-dinitrotetralin.

A study on the nitration of a related compound, 5-hydroxy-1-tetralone, provides some insight into the potential for dinitration. Under refluxing conditions with nitric acid in acetic acid, 6,8-dinitro-5-hydroxy-1-tetralone was isolated, supporting the feasibility of introducing two nitro groups in a meta relationship on the tetralin aromatic ring.

Experimental Protocols

General Experimental Protocol for Aromatic Nitration:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The molar ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2.

-

Reaction Setup: Dissolve tetralin (or the mononitrated tetralin intermediate) in a suitable inert solvent, such as dichloromethane or chloroform, in a separate reaction flask cooled in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the aromatic compound while maintaining a low temperature (typically 0-10 °C) and vigorous stirring. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is a generalized procedure and the specific conditions (e.g., reaction time, temperature, and stoichiometry of reagents) will need to be optimized for the dinitration of tetralin to maximize the yield of the desired dinitro isomers.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the yields and isomer ratios for the dinitration of tetralin. Further experimental work is required to determine these parameters. The following table is provided as a template for recording such data once it becomes available.

Table 2: Hypothetical Data for Dinitration of Tetralin

| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Isomer Ratio | Total Yield (%) |

| Tetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 5,7-Dinitrotetralin, 6,8-Dinitrotetralin | [Specify Ratio] | [Specify Yield] |

| 5-Nitrotetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 5,7-Dinitrotetralin | N/A | [Specify Yield] |

| 6-Nitrotetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 6,8-Dinitrotetralin | N/A | [Specify Yield] |

Visualizations

Signaling Pathway for Dinitration of Tetralin

The following diagram illustrates the electrophilic aromatic substitution pathway for the dinitration of tetralin.

Caption: Dinitration pathway of tetralin via electrophilic aromatic substitution.

Experimental Workflow for Dinitration of Tetralin

The following diagram outlines a general experimental workflow for the synthesis and analysis of dinitrotetralin.

Caption: General experimental workflow for the dinitration of tetralin.

Conclusion

The dinitration of tetralin through electrophilic aromatic substitution is a feasible synthetic route, primarily expected to yield 5,7-dinitrotetralin and 6,8-dinitrotetralin. The regioselectivity is dictated by the activating nature of the alkyl ring in the first nitration and the meta-directing effect of the nitro group in the second nitration. While a detailed and optimized experimental protocol with quantitative data is not extensively documented, the general principles of aromatic nitration provide a solid foundation for developing such a procedure. This guide serves as a starting point for researchers and professionals, highlighting the theoretical basis and providing a framework for the practical synthesis and analysis of dinitrotetralin derivatives. Further experimental investigation is necessary to fully elucidate the reaction kinetics, isomer distribution, and optimal conditions for this transformation.

Stability and Storage of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific stability and storage conditions of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The following guide is based on the known properties of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and general principles for the handling of nitroaromatic and energetic materials. Researchers should always perform a thorough risk assessment and handle this compound with extreme caution.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon. The presence of two nitro groups on the tetralin core significantly influences its chemical properties, suggesting it should be handled as a potentially energetic and reactive compound. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack and can contribute to thermal instability. This guide provides a summary of anticipated stability concerns and recommended storage practices.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | N/A |

| Molecular Weight | 222.2 g/mol | N/A |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents. | N/A |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical agents. Nitroaromatic compounds, in general, are known to be sensitive to heat and light, and can undergo decomposition.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. The presence of multiple nitro groups can lower the decomposition temperature. While specific data for this compound is unavailable, it should be treated as a potentially thermally labile compound.

General Thermal Stability of Nitroaromatic Compounds:

| Condition | Potential Outcome |

| Elevated Temperatures | Decomposition, potentially leading to the release of nitrogen oxides and other toxic gases. In confined spaces, rapid decomposition can lead to pressure buildup. |

| Prolonged Heating | Increased rate of degradation. |

Photostability

Many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are susceptible to photodegradation.[1] Exposure to ultraviolet (UV) radiation can lead to the transformation of the compound, potentially forming other hazardous substances.[1]

General Photostability of Nitro-PAHs:

| Condition | Potential Outcome |

| Exposure to Sunlight/UV Light | Photodegradation, leading to the formation of various byproducts. The rate of degradation can be influenced by the medium in which the compound is dissolved.[2] |

Chemical Stability and Incompatibilities

The parent compound, tetralin, is known to form explosive peroxides upon prolonged exposure to air. This reactivity may be altered by the presence of nitro groups, but caution is warranted. Nitroaromatic compounds are generally incompatible with strong oxidizing and reducing agents.

Summary of Potential Incompatibilities:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Vigorous or explosive reaction. |

| Strong Reducing Agents | Can lead to the formation of potentially hazardous amino compounds. |

| Strong Bases | May cause decomposition or unwanted reactions. |

| Heat, Sparks, and Open Flames | Increased risk of thermal decomposition and potential for ignition. |

Recommended Storage and Handling Conditions

Given the potential hazards associated with this compound, strict storage and handling protocols are essential.

Recommended Storage Conditions:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry, well-ventilated area, away from heat sources. Refrigerated storage (2-8 °C) is recommended to minimize degradation. |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or peroxide formation. |

| Container | Use tightly sealed, robust containers. For solids, ensure the container is appropriate for potentially energetic materials. |

| Segregation | Store separately from incompatible materials, particularly strong oxidizing and reducing agents, acids, and bases.[3][4] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use of intrinsically safe equipment may be necessary.

-

Static Discharge: Take precautions to prevent static discharge.

-

Spills: In case of a spill, avoid generating dust. Carefully collect the material using non-sparking tools and place it in a designated waste container.

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not available, the following outlines a general protocol for assessing the stability of a new chemical entity, which can be adapted for this compound.

Forced Degradation Study Protocol:

-

Objective: To identify potential degradation pathways and degradation products of the compound under various stress conditions.

-

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Deionized water

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

-

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and identify and characterize any significant degradation products.

-

Visualizations

The following diagrams illustrate key conceptual workflows related to the stability and handling of this compound.

Caption: Workflow for assessing the chemical stability of a new compound.

Caption: Logical workflow for the safe handling of potentially energetic compounds.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 1,2,3,4-Tetrahydronaphthalene

Introduction

The nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates. These nitro-substituted tetralins are valuable precursors for the production of dyes, pharmaceuticals, and other fine chemicals. The reaction typically proceeds via the introduction of a nitro group (-NO₂) onto the aromatic ring of the tetralin molecule. The regioselectivity of this reaction is a critical aspect, with substitution occurring predominantly at the 5- and 6-positions, leading to the formation of 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene. The distribution of these isomers is influenced by the reaction conditions and the nitrating agent employed. Careful control of parameters such as temperature and the choice of reagents is essential to achieve desired product yields and selectivity.

Data Presentation

A summary of representative quantitative data for the nitration of tetralin and its derivatives is presented below. This table highlights the influence of different nitrating agents and reaction conditions on product yields.

| Entry | Substrate | Nitrating Agent/Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |

| 1 | Tetralin | HNO₃/AcOH | 70-80 | 2 hours | 5-Nitrotetralin and 6-Nitrotetralin | Not specified individually | [1] |

| 2 | 1-Tetralone | H₂SO₄/HNO₃ | -15 to ambient | 45 minutes | 7-Nitro-1-tetralone, 5-Nitro-1-tetralone | 55, 26 | [1] |

| 3 | 1-Tetralone | Fuming HNO₃ | < 8 | Not specified | 7-Nitro-1-tetralone | Not specified (exclusive product) | [1] |

| 4 | 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ in Acetone | 0 | 6 hours | 7-Nitro and 5-Nitro isomers | 30, 35 | [1] |

| 5 | 6-Methoxy-1-tetralone | HNO₃/AcOH in Ac₂O | 0 to ambient | 20 hours | 6-Nitro and 8-Nitro isomers | 1:1 ratio | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the nitration of 1,2,3,4-tetrahydronaphthalene, based on established procedures for similar aromatic compounds.

Protocol 1: Nitration of Tetralin using a Mixture of Nitric Acid and Sulfuric Acid

This protocol is a standard method for the nitration of aromatic compounds.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2,3,4-tetrahydronaphthalene. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled and stirring tetralin solution. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The resulting mixture of 5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene can be separated by column chromatography on silica gel.

Protocol 2: Nitration of Tetralin using Nitric Acid in Acetic Anhydride

This method offers an alternative to the use of strong sulfuric acid.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Acetic Anhydride (Ac₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place 1,2,3,4-tetrahydronaphthalene and acetic anhydride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the mixture to -10 °C using an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirring solution, ensuring the temperature is maintained below -5 °C.

-

Reaction: After the addition, allow the reaction to stir at -10 °C for an additional 30 minutes.

-

Workup: Pour the reaction mixture into a beaker containing ice and water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the nitro isomers.

Mandatory Visualization

Caption: Workflow for the nitration of 1,2,3,4-tetrahydronaphthalene.

References

Application Notes and Protocols: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a versatile chemical intermediate in the synthesis of complex heterocyclic systems with potential applications in drug discovery. Detailed experimental protocols for its synthesis and subsequent transformation into bioactive scaffolds are provided below.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon characterized by a tetralin core with two nitro groups at the 5 and 7 positions.[1] The strong electron-withdrawing nature of these nitro groups significantly influences the chemical reactivity of the aromatic ring, making it a valuable precursor in organic synthesis.[1] The primary utility of this compound lies in the chemical reactivity of its nitro functionalities, which can be readily reduced to form the corresponding diamine.[1] This resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene serves as a key building block for the synthesis of more complex polycyclic and heterocyclic structures, particularly fused quinoxalines, which are known to exhibit a wide range of biological activities.[2][3][4][5]

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.20 g/mol |

| CAS Number | 51522-30-6 |

| Appearance | (Not specified, likely a solid) |

| Solubility | (Expected to be soluble in common organic solvents) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin), a method investigated as early as 1922 by Schroeter and further explored by Veselý and Kapp in 1931.[1]

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol

-

Dichloromethane

-

Sodium Bicarbonate Solution (5%)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, place 100 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 50 mL of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the nitrating mixture has been prepared and cooled, add 20 g of 1,2,3,4-tetrahydronaphthalene dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

-

For further purification, the product can be dissolved in dichloromethane, washed with 5% sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and the solvent evaporated.

Expected Yield: The yield of this reaction can vary, but yields in the range of 60-70% are typically reported for similar dinitration reactions.

Protocol 2: Reduction of this compound to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The reduction of the nitro groups is a crucial step in utilizing this compound as an intermediate.[1] Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

-

This compound

-

Ethanol

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas

-

Parr Hydrogenation Apparatus (or similar)

Procedure:

-

In the reaction vessel of a Parr hydrogenation apparatus, dissolve 10 g of this compound in 150 mL of ethanol.

-

Carefully add 1 g of 10% Palladium on Carbon catalyst to the solution.

-

Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

-

Once the hydrogen uptake ceases, depressurize the apparatus and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5,7-Diamino-1,2,3,4-tetrahydronaphthalene.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Catalytic hydrogenation of nitro compounds to amines is generally a high-yielding reaction, with expected yields often exceeding 90%.

Protocol 3: Synthesis of Fused Quinoxalines from 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The resulting diamine is a valuable precursor for creating complex polycyclic systems, such as quinoxalines, by reacting it with α-dicarbonyl compounds.[1] Quinoxaline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][5]

Materials:

-

5,7-Diamino-1,2,3,4-tetrahydronaphthalene

-

An α-dicarbonyl compound (e.g., Benzil, Glyoxal)

-

Ethanol or Acetic Acid

-

Reflux Condenser

Procedure:

-

In a round-bottom flask, dissolve 5 g of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene in 100 mL of ethanol or acetic acid.

-

Add an equimolar amount of the desired α-dicarbonyl compound (e.g., 5.6 g of Benzil) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Expected Yield: The condensation reaction to form quinoxalines is generally efficient, with yields typically ranging from 70-90%.

Application in Drug Discovery

The synthesis of fused quinoxaline derivatives from this compound opens avenues for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoxaline scaffold makes these derivatives attractive candidates for screening in various disease models. Researchers can systematically modify the α-dicarbonyl component to generate a library of novel compounds for structure-activity relationship (SAR) studies.

Visualizations

Caption: Synthetic pathway from 1,2,3,4-tetrahydronaphthalene to fused quinoxalines.

References

- 1. This compound | 51522-30-6 | Benchchem [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Dinitrotetralin Derivatives in Materials Science: An Analogical Overview

Researchers, scientists, and drug development professionals exploring the field of energetic materials and advanced polymers may find interest in the potential applications of dinitrotetralin derivatives. However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific research on the applications of dinitrotetralin derivatives in materials science. This suggests that this particular class of compounds remains a largely unexplored area of research.

In the absence of direct data, an examination of structurally analogous compounds, specifically dinitronaphthalene derivatives, can provide valuable insights into the potential properties and applications of dinitrotetralin derivatives. Naphthalene, being the aromatic core of tetralin, shares significant structural and chemical similarities. Therefore, the documented applications of dinitronaphthalenes in materials science, particularly as energetic materials, can serve as a predictive framework for the potential utility of dinitrotetralin derivatives.

Potential Application as Energetic Materials

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are a well-established class of energetic materials.[1][2][3] The strong electron-withdrawing nature of the nitro group contributes to the thermal stability and explosive properties of these molecules.[3] Compounds such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes (DNT) are common examples of nitroaromatic explosives.[2][4]

The synthesis and characterization of various dinitronaphthalene isomers have been reported, with some isomers being investigated for their explosive properties.[5] For instance, the synthesis of 2,6-dinitronaphthalene has been described through the diazotization of 2,6-diaminonaphthalene followed by treatment with sodium nitrite in the presence of a copper salt.[5] The investigation of dinitronaphthalene isomers has included studies on their nitration to form tri- and tetra-nitronaphthalenes, which are expected to possess even greater energetic properties.[5]

Given the structural similarity, dinitrotetralin derivatives could theoretically be synthesized and explored as energetic materials. The hydrogenation of one of the aromatic rings in naphthalene to form tetralin might influence the energetic performance, potentially affecting density, oxygen balance, and sensitivity.

Hypothetical Experimental Workflow for Synthesis and Characterization

Should research into dinitrotetralin derivatives as energetic materials be undertaken, a logical experimental workflow could be proposed. This would involve the synthesis of dinitrotetralin isomers followed by a thorough characterization of their energetic and safety properties.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitro compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Catalytic Hydrogenation for the Synthesis of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the reduction of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene. The primary method described is catalytic hydrogenation, a widely used and efficient technique for the reduction of nitroaromatic compounds.[1][2] The resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of more complex polycyclic systems.[1] This protocol includes a step-by-step procedure, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon.[1] The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring, making the reduction of these groups a key synthetic transformation.[1] The resulting diamine serves as a versatile building block in medicinal chemistry and materials science. This protocol details a standard catalytic hydrogenation procedure for this conversion.

Data Presentation

The following tables summarize the key quantitative data for the reactant and the expected product.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactant | This compound | 51522-30-6 | C₁₀H₁₀N₂O₄ | 222.20[1][3] |

| Product | 5,7-Diamino-1,2,3,4-tetrahydronaphthalene | N/A | C₁₀H₁₄N₂ | 162.23 |

Table 2: Typical Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% loading is typical. |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | High purity, anhydrous. |

| Hydrogen Source | H₂ gas | Typically at 1-4 atm (balloon or Parr apparatus). |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |

| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |

| Typical Yield | >90% | Yields can vary based on scale and purity of starting material. |

Experimental Protocol

This protocol describes the reduction of this compound on a laboratory scale.

3.1 Materials and Equipment

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂) cylinder or generator

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or a two-neck flask with a balloon)

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

3.2 Step-by-Step Procedure

-

Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a gentle stream of nitrogen or argon.

-

Inerting the System: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC (a common mobile phase would be a mixture of hexane and ethyl acetate). The product, being more polar, will have a lower Rf value than the starting material.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen.

-